Tetrasodium hypophosphate

Descripción general

Descripción

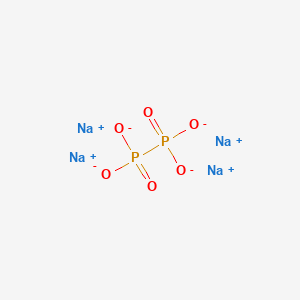

Tetrasodium hypophosphate, also known as Sodium pyrophosphate or Tetrasodium diphosphate, is an inorganic compound with the formula Na4P2O7 . It is a white, water-soluble solid that is composed of pyrophosphate anion and sodium ions . It is used in a variety of applications, including as a food additive, in industrial applications, and in dental hygiene as a calcium-chelating salt .

Synthesis Analysis

Tetrasodium pyrophosphate is produced by the reaction of furnace-grade phosphoric acid with sodium carbonate to form disodium phosphate, which is then heated to 450 °C to form tetrasodium pyrophosphate . The reaction can be represented as follows: 2 Na2HPO4 → Na4P2O7 + H2O .

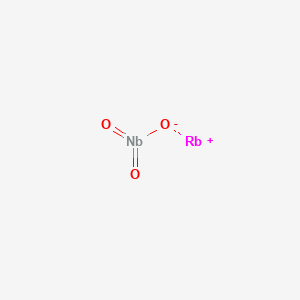

Molecular Structure Analysis

The molecular formula of Tetrasodium hypophosphate is Na4P2O7 . It is composed of four sodium ions (Na+) and two pyrophosphate ions (P2O7^4-) .

Chemical Reactions Analysis

Tetrasodium hypophosphate, like other pyrophosphates, acts as a chelating agent. It combines with metal elements and inhibits calcium phosphate deposits in the form of dental calculus . It has been shown that pyrophosphates have high affinity to hydroxyapatite (HA) surfaces, probably by an interaction with Ca2+ in the hydration layer .

Physical And Chemical Properties Analysis

Tetrasodium hypophosphate is a colorless or white powder or granules . It has a density of 2.53 g/cm3 . It is soluble in water, with a solubility of 3.16 g/100 mL in cold water and 40.26 g/100 mL in boiling water . It decomposes upon boiling .

Aplicaciones Científicas De Investigación

Food Science Applications:

- Enhancing water-holding capacity and protein extraction in meat products, with implications for meat processing and quality (Bernthal, Booren, & Gray, 1991).

- Acting as an emulsifying agent in cheese production and affecting the physicochemical properties of processed cheese (Shirashoji, Aoyagi, Jaeggi, & Lucey, 2016).

- Improving quality characteristics of poultry meat, such as color and texture, when used as a marinade component (Sen, Naveena, Muthukumar, Babji, & Murthy, 2005).

- Influencing yogurt gel properties, including textural and rheological characteristics (Ozcan, Lucey, & Horne, 2008).

Dental Applications:

- Serving as an active ingredient in anticalculus dental flosses and contributing to oral hygiene (Pedrazzi et al., 2015).

Chemical and Material Science Applications:

- Studying the solubility and hydrate forms of sodium hypophosphates, which is important for understanding their physical and chemical properties (Hollyhead & Lee, 1967).

- Enhancing the efficiency of steel reinforcement corrosion inhibitors in alkaline solutions, relevant in construction and materials engineering (Etteyeb et al., 2007).

- Acting as a nucleation catalyst in heat storage materials, indicating its potential in energy storage applications (Wada & Yamamoto, 1982).

Toxicology and Safety Studies:

- Investigating the toxicity of tetrasodium pyrophosphate in Sprague Dawley rats, providing insights into its safety and potential risks (Seo, Kwon, Sung, & Park, 2011).

Mecanismo De Acción

Safety and Hazards

Exposure to tetrasodium hypophosphate can cause irritation to the eyes, skin, nose, and throat . It can also cause dermatitis . Ingestion of tetrasodium hypophosphate can lead to nausea, vomiting, and diarrhea . It is recommended to avoid raising dust, wear protective gloves/clothing/eye protection, and ensure sufficient ventilation when handling tetrasodium hypophosphate .

Direcciones Futuras

The global Tetrasodium Pyrophosphate (TSPP) market size was valued at USD million in 2022 and is forecast to a readjusted size of USD million by 2029 with a CAGR during the review period . The market is constantly changing, with competition, supply and demand trends, and key factors contributing to its changing demands across many markets .

Propiedades

IUPAC Name |

tetrasodium;dioxido-oxo-phosphonato-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4Na.H4O6P2/c;;;;1-7(2,3)8(4,5)6/h;;;;(H2,1,2,3)(H2,4,5,6)/q4*+1;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDVHRXOTTYYKRY-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])P(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na4O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065599 | |

| Record name | Tetrasodium hypophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13721-43-2 | |

| Record name | Sodium hypophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013721432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hypophosphoric acid, sodium salt (1:4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrasodium hypophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETRASODIUM HYPOPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1JIS35U0SO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

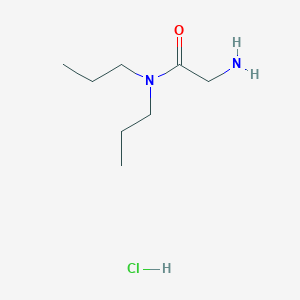

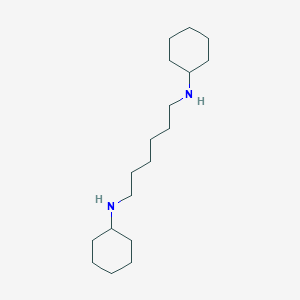

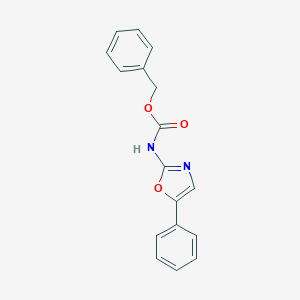

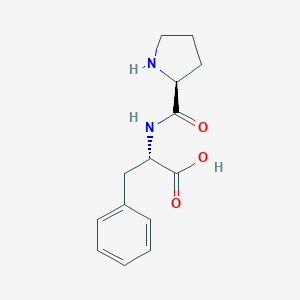

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.